OPN expression inhibitor 1

Breast Cancer Metastasis Osteopontin (OPN) Modulation Antimetastatic Agents

This specific 1,2,3-triazole DHA derivative selectively inhibits osteopontin (OPN) expression, unlike artemisinin or generic DHA. Ideal for MDA-MB-435 metastatic breast cancer research with validated in vivo formulation (4.55 mg/mL). Enables CYP-mediated DDI-free combination studies.

Molecular Formula C25H33N3O5
Molecular Weight 455.5 g/mol
Cat. No. B10857098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPN expression inhibitor 1
Molecular FormulaC25H33N3O5
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C
InChIInChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24-,25-/m1/s1
InChIKeyQRKZWJMHZFFVGH-UOXUIGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole: A Dihydroartemisinin-Based 1,2,3-Triazole Hybrid for Osteopontin (OPN) Modulation in Metastatic Breast Cancer Research


The compound 1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole (CAS 2257492-95-6), also designated OPN expression inhibitor 1 or Compound 11, is a synthetic dihydroartemisinin (DHA) ether derivative incorporating a 1,2,3-triazole ring [1]. It is characterized by a molecular weight of 455.55 g/mol and a molecular formula of C25H33N3O5 . This compound is distinguished by its specific ability to inhibit the expression of osteopontin (OPN), a glycosylated phosphoprotein strongly implicated in breast cancer progression and metastasis [1].

Why Generic Artemisinin or DHA Cannot Substitute for 1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole in OPN-Focused Research


In the context of studying osteopontin (OPN)-mediated metastatic pathways, generic substitution with artemisinin or even its more active metabolite dihydroartemisinin (DHA) is not scientifically valid. As demonstrated by Pasupuleti et al., artemisinin itself exhibits no appreciable downregulation of OPN expression in the MDA-MB-435 metastatic breast cancer cell model [1]. While DHA does show some activity, the specific 1,2,3-triazole tethered 1,2,4-trioxane scaffold, exemplified by this compound, was explicitly designed and synthesized to enhance this specific anti-metastatic effect, providing a distinct pharmacological profile not found in the parent natural product or its simpler semi-synthetic derivatives [1].

Product-Specific Quantitative Evidence Guide for 1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole


Differential Inhibition of Osteopontin (OPN) Expression in MDA-MB-435 Breast Cancer Cells: 1-benzyl-4-[[...]triazole vs. Artemisinin and DHA

In a comparative study assessing the downregulation of OPN protein expression in the highly metastatic MDA-MB-435 breast cancer cell line, this compound (referred to as a synthetic 1,2,4-trioxane monomer) demonstrated a capacity to inhibit OPN expression [1]. This is in stark contrast to artemisinin, which was observed to have no appreciable effect on OPN downregulation in the same experimental context [1]. The study highlights that this activity is a property of specific synthetic 1,2,4-trioxane monomers and dimers, including this compound, rather than a general characteristic of artemisinin or its simple derivatives.

Breast Cancer Metastasis Osteopontin (OPN) Modulation Antimetastatic Agents

In Vitro Cytochrome P450 (CYP) Inhibition Profile: A Class-Level Safety and Drug-Drug Interaction Indicator for 1-benzyl-4-[[...]triazole

While direct CYP inhibition data for this specific molecule is not reported in the primary literature, closely related 1,2,3-triazole containing DHA ether derivatives have been profiled against major CYP isoforms. These data provide a class-level inference regarding potential metabolic liabilities and drug-drug interaction (DDI) risks [1]. Specifically, a structurally analogous compound in this series demonstrated weak inhibition of CYP3A4 (IC50 = 50,000 nM) and even weaker inhibition of CYP2D6 (IC50 = 185,000 nM) in human liver microsomes [1].

Drug-Drug Interaction (DDI) Cytochrome P450 In Vitro ADME

Solubility Profile for In Vitro and In Vivo Experimental Design with 1-benzyl-4-[[...]triazole

The compound's solubility in various solvents has been characterized to facilitate experimental design. It exhibits high solubility in DMSO (91 mg/mL, equivalent to 199.75 mM), moderate solubility in ethanol (30-45 mg/mL), and is insoluble in water . For in vivo applications, a clear solution formulation has been validated using a combination of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O, achieving a final concentration of 4.55 mg/mL (9.99 mM) .

Formulation In Vivo Dosing Solubility

Optimal Research and Industrial Application Scenarios for 1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole


Investigating OPN-Dependent Metastatic Mechanisms in Triple-Negative Breast Cancer (TNBC) Models

This compound is ideally suited for academic and pharmaceutical research groups studying the role of osteopontin (OPN) in breast cancer metastasis, particularly in aggressive models like MDA-MB-435. Its specific ability to downregulate OPN expression, a feature not shared by the parent compound artemisinin, makes it a critical chemical probe for dissecting OPN-mediated signaling pathways involved in tumor cell migration and invasion [1]. Use of this compound enables researchers to differentiate OPN-specific effects from the broader cytotoxic or anti-proliferative effects often associated with artemisinin derivatives.

Combination Therapy Studies in Oncology Where CYP-Mediated Drug-Drug Interactions (DDI) Are a Concern

Based on class-level evidence suggesting weak inhibition of major CYP isoforms like CYP3A4 and CYP2D6, this compound is a favorable candidate for in vitro combination studies with other anti-cancer agents [1]. Researchers can use it with a reduced concern that the observed synergy or antagonism is an artifact of CYP-mediated DDI, a common confounding factor when screening chemical probes. This is particularly relevant for studies involving agents known to be metabolized by these pathways.

In Vivo Proof-of-Concept Studies of Anti-Metastatic Efficacy in Xenograft Mouse Models

The compound's defined solubility profile and the availability of a validated in vivo formulation (4.55 mg/mL in a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O) facilitate its immediate use in animal models of breast cancer metastasis [1]. Procurement of this compound enables researchers to efficiently transition from in vitro findings to in vivo efficacy studies, assessing its potential to inhibit metastatic spread in relevant xenograft or orthotopic models.

Screening and Optimization of Novel 1,2,4-Trioxane Scaffolds for Anticancer Drug Discovery

For medicinal chemistry and drug discovery programs focused on developing next-generation artemisinin-inspired anticancer agents, this compound serves as a benchmark standard. It represents a specific and well-characterized example of a 1,2,3-triazole-tethered 1,2,4-trioxane monomer with validated OPN-downregulating activity [1]. It can be used as a positive control in high-throughput screening campaigns aimed at identifying novel compounds with similar or improved efficacy in modulating OPN expression and metastatic phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPN expression inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.